(1S,4R,9S,10R,13R,14S,16R)-14,16-dihydroxy-5,5,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-9-carbaldehyde (1S,4R,9S,10R,13R,14S,16R)-14,16-dihydroxy-5,5,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-9-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 926010-24-4
VCID: VC0210357
InChI: InChI=1S/C20H32O3/c1-17(2)8-4-9-20(12-21)14(17)7-10-19-11-18(3,23)13(16(19)22)5-6-15(19)20/h12-16,22-23H,4-11H2,1-3H3/t13-,14-,15-,16-,18+,19+,20+/m1/s1
SMILES: CC1(CCCC2(C1CCC34C2CCC(C3O)C(C4)(C)O)C=O)C
Molecular Formula: C20H32O3
Molecular Weight:

(1S,4R,9S,10R,13R,14S,16R)-14,16-dihydroxy-5,5,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-9-carbaldehyde

CAS No.: 926010-24-4

Cat. No.: VC0210357

Molecular Formula: C20H32O3

Molecular Weight:

* For research use only. Not for human or veterinary use.

(1S,4R,9S,10R,13R,14S,16R)-14,16-dihydroxy-5,5,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-9-carbaldehyde - 926010-24-4

Specification

CAS No. 926010-24-4
Molecular Formula C20H32O3
IUPAC Name (1S,4R,9S,10R,13R,14S,16R)-14,16-dihydroxy-5,5,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-9-carbaldehyde
Standard InChI InChI=1S/C20H32O3/c1-17(2)8-4-9-20(12-21)14(17)7-10-19-11-18(3,23)13(16(19)22)5-6-15(19)20/h12-16,22-23H,4-11H2,1-3H3/t13-,14-,15-,16-,18+,19+,20+/m1/s1
SMILES CC1(CCCC2(C1CCC34C2CCC(C3O)C(C4)(C)O)C=O)C
Appearance Powder

Introduction

Chemical Identity and Structural Characteristics

Molecular Properties

Dayecrystal A, systematically named (1S,4R,9S,10R,13R,14S,16R)-14,16-dihydroxy-5,5,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-9-carbaldehyde, belongs to the ent-kaurane class of diterpenoids. These compounds feature a characteristic tetracyclic skeleton with specific stereochemistry that contributes to their biological activities. The compound possesses a molecular formula of C₂₀H₃₂O₃ with a calculated molecular weight of 320.5 g/mol .

Structural Identifiers

The compound can be identified using several standardized chemical notations as outlined in Table 1.

Table 1: Chemical Identifiers of Dayecrystal A

ParameterValue
IUPAC Name(1S,4R,9S,10R,13R,14S,16R)-14,16-dihydroxy-5,5,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-9-carbaldehyde
Common NameDayecrystal A
Molecular FormulaC₂₀H₃₂O₃
Molecular Weight320.5 g/mol
InChIInChI=1S/C20H32O3/c1-17(2)8-4-9-20(12-21)14(17)7-10-19-11-18(3,23)13(16(19)22)5-6-15(19)20/h12-16,22-23H,4-11H2,1-3H3
InChIKeyHGSLTWCHZKTSMQ-UHFFFAOYSA-N
Canonical SMILESCC1(CCCC2(C1CCC34C2CCC(C3O)C(C4)(C)O)C=O)C
PubChem CID155886683

The compound features a rigid tetracyclic framework with two hydroxyl groups at positions 14 and 16, three methyl substituents at positions 5 (geminal) and 14, and a carbaldehyde group at position 9. The specific stereochemistry indicated in the systematic name (1S,4R,9S,10R,13R,14S,16R) defines the three-dimensional configuration of the molecule, which plays a crucial role in its biological interactions.

Natural Occurrence and Isolation

Botanical Source

Dayecrystal A was first isolated from Isodon macrophyllus (Migo) H. Hara, a plant species belonging to the Lamiaceae family. This genus is recognized as a rich source of bioactive diterpenoids, many of which exhibit significant pharmacological activities .

Isolation and Characterization

The compound was obtained as colorless needles from methanol solution with a specific optical rotation [α]₁₉ᴅ of -42.0 (c 1.16, MeOH). Its molecular formula was established through high-resolution electrospray ionization mass spectrometry (HRESIMS), which produced a molecular ion peak at m/z 343.2248 [M + Na]⁺, consistent with the formula C₂₀H₃₂O₃ .

The structural elucidation of Dayecrystal A involved comprehensive spectroscopic analyses, including nuclear magnetic resonance (NMR) spectroscopy. The ¹H NMR spectrum revealed characteristic signals for an aldehyde proton at δₕ 10.30 (1H, s) and three methyl groups at δₕ 1.25, 0.61, and 0.44 (each 3H, s). The ¹³C NMR spectrum confirmed the presence of an aldehyde carbon (δc 207.7), three methyl carbons (δc 24.2, 32.3, and 21.2), eight methylenes, four methines (including one oxygenated at δc 81.2), and four quaternary carbons including two bearing hydroxyl groups .

Physical and Chemical Properties

Physical Characteristics

Dayecrystal A appears as colorless needles when recrystallized from methanol. The compound exhibits specific optical activity due to its numerous stereogenic centers, which is an important characteristic for natural product identification and quality assessment .

Spectroscopic Properties

The infrared spectrum of Dayecrystal A shows diagnostic absorption bands for the aldehyde group (2765, 1709 cm⁻¹) and hydroxyl functionalities. These spectral features, combined with NMR data, provide a comprehensive profile for compound identification and structural verification .

Structure-Activity Relationships

Comparison with Related Compounds

Dayecrystal A belongs to a family of structurally related ent-kaurane diterpenoids, including Dayecrystal B, which was isolated concurrently from the same plant source. The structural similarities and differences among these compounds provide valuable insights into the structure-activity relationships governing their biological functions .

Table 2 presents a comparison of Dayecrystal A with selected structurally related diterpenoids.

Table 2: Comparison of Dayecrystal A with Related Diterpenoids

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural FeaturesBiological Activities
Dayecrystal AC₂₀H₃₂O₃320.514,16-dihydroxy, 9-carbaldehydeCytotoxic, anti-inflammatory
EpinodosinN/AN/ASimilar tetracyclic frameworkAnti-inflammatory, antitumor
OridoninN/AN/AAdditional oxygen functionalitiesPotent antitumor, apoptosis inducer
LasiodoninN/AN/AVariation in oxygenation patternAnti-inflammatory
Rabdophyllin HN/AN/AStructural analogCytotoxic

Structural Features Influencing Activity

The bioactivity of Dayecrystal A and related ent-kaurane diterpenoids is influenced by several structural features:

  • The tetracyclic skeleton provides a rigid framework for specific molecular recognition.

  • The hydroxyl groups at positions 14 and 16 may participate in hydrogen bonding with biological targets.

  • The carbaldehyde group at position 9 could serve as a Michael acceptor for nucleophilic cellular components.

  • The specific stereochemistry, particularly at positions 1, 4, 9, 10, 13, 14, and 16, is crucial for optimal spatial arrangement and biological interactions .

Synthesis and Analytical Methods

Extraction and Isolation Techniques

The extraction of Dayecrystal A from plant material typically involves several steps:

  • Collection and drying of plant material (leaves of Isodon macrophyllus).

  • Extraction with appropriate solvents (typically methanol or ethanol).

  • Fractionation using various chromatographic techniques, including silica gel column chromatography and high-performance liquid chromatography (HPLC).

  • Purification and crystallization to obtain pure compound .

Analytical Methods for Identification

Analytical methods for the identification and quantification of Dayecrystal A include:

  • Thin-layer chromatography (TLC) for preliminary screening.

  • HPLC for quantitative analysis.

  • Mass spectrometry for molecular weight confirmation.

  • NMR spectroscopy for structural elucidation.

  • X-ray crystallography for absolute stereochemical determination .

Research Applications and Future Directions

Current Research Status

Current research on Dayecrystal A focuses primarily on:

  • Detailed structural characterization and stereochemical assignments.

  • Evaluation of biological activities, particularly anticancer and anti-inflammatory properties.

  • Investigation of structure-activity relationships through comparison with structurally related compounds.

  • Exploration of potential synthetic routes to access the compound and its derivatives .

Future Research Perspectives

Future research directions for Dayecrystal A include:

  • Comprehensive assessment of biological activities across diverse disease models.

  • Detailed mechanistic studies to elucidate molecular targets and signaling pathways.

  • Structure optimization through semi-synthetic modifications to enhance potency and selectivity.

  • Development of sustainable production methods, including biotechnological approaches.

  • Evaluation of potential synergistic effects with established therapeutic agents .

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